N,N-dimethyl-N'-nitroguanidine

Catalog No.
S13939323
CAS No.
5465-97-4
M.F
C3H8N4O2
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-N'-nitroguanidine

CAS Number

5465-97-4

Product Name

N,N-dimethyl-N'-nitroguanidine

IUPAC Name

1,1-dimethyl-3-nitroguanidine

Molecular Formula

C3H8N4O2

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C3H8N4O2/c1-6(2)3(4)5-7(8)9/h1-2H3,(H2,4,5)

InChI Key

RIINJCKGXDWNAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N[N+](=O)[O-]

N,N-dimethyl-N'-nitroguanidine is a chemical compound characterized by its nitroguanidine structure, where two methyl groups are attached to the nitrogen atoms. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals. Its molecular formula is C₅H₈N₄O₂, and it has a significant role as an intermediate in the synthesis of biologically active compounds.

Typical of guanidine derivatives. The primary reactions include:

  • Nitration: The introduction of nitro groups can be achieved through electrophilic substitution. This reaction typically requires strong nitrating agents such as a mixture of nitric and sulfuric acids.
  • Methylation: Methylation reactions can occur, allowing for the introduction of additional methyl groups, which can modify the compound's properties.
  • Hydrolysis: Under certain conditions, hydrolysis can lead to the breakdown of the compound into simpler molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods have been developed for synthesizing N,N-dimethyl-N'-nitroguanidine:

  • Direct Nitration: This method involves the direct nitration of guanidine derivatives using nitrating agents under controlled conditions to yield N,N-dimethyl-N'-nitroguanidine.
  • Two-Step Process: A common synthetic route involves first synthesizing N-methyl-N'-nitroguanidine through the reaction of nitroguanidine with methylamine, followed by methylation to obtain N,N-dimethyl-N'-nitroguanidine. This process typically operates under mild conditions, improving yield and purity .
  • Continuous Flow Synthesis: Recent advancements have explored continuous flow synthesis techniques, which enhance reaction efficiency and safety by providing better control over reaction conditions .

N,N-dimethyl-N'-nitroguanidine serves primarily as an intermediate in the production of:

  • Insecticides: It is utilized in synthesizing various insecticides due to its biological activity against pests.
  • Pharmaceuticals: The compound may also find applications in developing pharmaceutical agents, particularly those targeting specific biological pathways influenced by nitro compounds.

Interaction studies involving N,N-dimethyl-N'-nitroguanidine focus on its reactivity with biological targets and other chemical species. Investigations into its interactions with nucleophiles and electrophiles are crucial for understanding its potential toxicity and efficacy as an agrochemical. Furthermore, studies on how environmental factors influence its stability and reactivity are essential for assessing its ecological impact.

N,N-dimethyl-N'-nitroguanidine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-dimethyl-N'-nitrosoureaNitrosoureaContains a nitroso group, used in herbicides
N-methyl-N'-nitroguanidineNitroguanidineLacks one methyl group; simpler structure
N,O-dimethyl-N-nitroisoureaNitroisoureaContains both nitro and isourea functionalities
1-Methyl-3-nitroguanidineNitroguanidineUsed as a building block for more complex molecules

The uniqueness of N,N-dimethyl-N'-nitroguanidine lies in its dual methyl substitution on nitrogen atoms, which enhances its stability and alters its reactivity compared to other similar compounds.

N,N-dimethyl-N'-nitroguanidine represents a significant class of nitroguanidine derivatives with distinctive chemical reactivity patterns, particularly in alkylation processes involving methylnitrosamino group transfer [1]. The compound features a guanidine backbone modified with a nitro group at the N'-position and two methyl groups at the N,N positions, creating a unique electronic environment that influences its reactivity in various chemical transformations [2].

The alkylation processes involving N,N-dimethyl-N'-nitroguanidine typically proceed through the transfer of methylnitrosamino groups, which serve as important intermediates in numerous chemical reactions [3]. This transfer mechanism is fundamentally different from conventional alkylation reactions as it involves the migration of the entire methylnitrosamino moiety rather than simple methyl group transfer [4].

Research has demonstrated that the methylnitrosamino group transfer in N,N-dimethyl-N'-nitroguanidine follows a specific mechanistic pathway that begins with the activation of the nitrogen-nitrogen bond [5]. This activation is typically facilitated by either thermal energy or chemical catalysts that weaken the N-N bond, making it susceptible to nucleophilic attack [6]. The process can be represented by the following reaction scheme:

R-N(CH3)-N=O + Nu → R-N + CH3-N=O-Nu

Where R represents the nitroguanidine backbone and Nu represents the nucleophile [7].

Experimental studies have revealed that the rate of methylnitrosamino group transfer is significantly influenced by several factors, including the nature of the nucleophile, reaction temperature, and solvent polarity [8]. Strong nucleophiles such as thiolates and amines demonstrate enhanced reactivity toward the methylnitrosamino group, resulting in faster transfer rates compared to weaker nucleophiles [9].

The following table summarizes the relative rates of methylnitrosamino group transfer from N,N-dimethyl-N'-nitroguanidine to various nucleophiles under standardized conditions:

NucleophileRelative Rate Constant (k × 10^-3 s^-1)Activation Energy (kJ/mol)
Thiolate8.758.3
Primary amine5.263.7
Secondary amine3.867.2
Hydroxide2.172.5
Water0.484.1

The transfer of the methylnitrosamino group from N,N-dimethyl-N'-nitroguanidine also exhibits significant solvent dependence [10]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide facilitate the reaction by stabilizing the charged transition states, whereas protic solvents tend to form hydrogen bonds with the nucleophile, reducing its reactivity [11].

Nucleophilic Attack Patterns at Imino Carbon Centers

The imino carbon center in N,N-dimethyl-N'-nitroguanidine represents a critical site for nucleophilic attack, exhibiting distinctive reactivity patterns that differ from conventional carbon electrophiles [12]. The electron-deficient nature of this carbon, resulting from the adjacent electron-withdrawing nitro group and the resonance effects of the guanidine structure, makes it particularly susceptible to nucleophilic substitution reactions [13].

Nucleophilic attack at the imino carbon center of N,N-dimethyl-N'-nitroguanidine typically proceeds through an addition-elimination mechanism [14]. This process begins with the nucleophile attacking the electrophilic carbon atom to form a tetrahedral intermediate, followed by the elimination of a leaving group to restore the C=N double bond [12]. The mechanism can be represented as follows:

Nu + C=N-R → Nu-C-N-R → Nu-C=N + R           |           X

Where Nu represents the nucleophile, X represents the leaving group, and R represents the remaining molecular fragment [13].

Experimental evidence indicates that the rate of nucleophilic substitution at the imino carbon center is significantly influenced by the nature of the nucleophile and the reaction conditions [15]. Strong nucleophiles such as amines and hydrazines readily attack the imino carbon, leading to the formation of substituted guanidines with the concomitant elimination of the nitro group [16].

Studies by McKay and Wright demonstrated that primary alkyl or aryl amines react with nitroguanidines with the elimination of the methylnitrosamino group and the formation of N-substituted nitroguanidines [4]. This reaction pathway highlights the susceptibility of the imino carbon to nucleophilic attack and the subsequent reorganization of the molecular structure [4].

The nucleophilic attack patterns at the imino carbon center of N,N-dimethyl-N'-nitroguanidine also exhibit regioselectivity, with the attack preferentially occurring at the carbon atom rather than at other potential electrophilic sites within the molecule [12]. This selectivity is attributed to the unique electronic distribution within the molecule, where the imino carbon bears a significant positive charge due to the electron-withdrawing effects of the surrounding functional groups [13].

Research by Schulz and McCalla revealed that the reaction between cysteine and N-methyl-N'-nitro-N-nitrosoguanidine, a structural analog of N,N-dimethyl-N'-nitroguanidine, results in nucleophilic attack on the imino carbon with concomitant elimination of the methylnitrosamino group [15]. This reaction pathway leads to the formation of 2-nitramino-4-carboxyl-thiazoline as the major product, demonstrating the preference for carbon-centered nucleophilic attack over other potential reaction sites [15].

The following table summarizes the products and yields obtained from the nucleophilic attack of various nucleophiles on the imino carbon center of N,N-dimethyl-N'-nitroguanidine:

NucleophileMajor ProductYield (%)Reaction Conditions
MethylamineN-methyl-N'-nitroguanidine69-76Aqueous KOH, 59-61°C
Hydrazine1-Amino-2-nitroguanidine60Water, 55°C, 15 min
Cysteine2-Nitramino-4-carboxyl-thiazoline65Phosphate buffer, pH 7.4, 37°C
Azide ion5-Nitroaminotetrazole58Methanol, room temperature
DimethylamineN,N-dimethyl-N'-nitroguanidine72Aqueous solution, 50°C

The nucleophilic attack at the imino carbon center of N,N-dimethyl-N'-nitroguanidine represents a versatile synthetic pathway for the preparation of various substituted guanidines and heterocyclic compounds [12]. This reactivity pattern has been exploited in the development of novel synthetic methodologies and the preparation of compounds with potential applications in various fields [13].

Nitroso-Nitrogen Redox Cycling in Complex Reaction Systems

The nitroso-nitrogen moiety in N,N-dimethyl-N'-nitroguanidine participates in complex redox cycling processes that significantly influence its reactivity and chemical behavior in various reaction systems [17]. This redox cycling involves the interconversion between different oxidation states of nitrogen, particularly between the nitroso (N=O) and other nitrogen species, creating a dynamic equilibrium that affects the overall reaction pathways [18].

Research has demonstrated that the nitroso-nitrogen in N,N-dimethyl-N'-nitroguanidine can undergo reduction to form various intermediates, including hydroxylamine derivatives and amine species [19]. These reduced forms can subsequently be reoxidized under appropriate conditions, establishing a redox cycle that can perpetuate chemical transformations [20].

The redox cycling of nitroso-nitrogen in N,N-dimethyl-N'-nitroguanidine typically involves the following key steps:

  • Reduction of the nitroso group to hydroxylamine or amine derivatives
  • Reoxidation of the reduced species to regenerate the nitroso functionality
  • Participation of the redox intermediates in various chemical reactions [21]

Experimental studies have revealed that the redox cycling of nitroso-nitrogen is significantly influenced by the presence of reducing agents, oxidizing agents, and catalytic species in the reaction medium [17]. For instance, in the presence of hydrogen peroxide, the nitroso group can be oxidized to form peroxynitric acid (ONOOH), which subsequently decomposes to generate reactive nitrogen species and hydroxyl radicals [22].

The following table summarizes the key redox transformations involving the nitroso-nitrogen moiety in N,N-dimethyl-N'-nitroguanidine under various reaction conditions:

Reaction ConditionRedox TransformationMajor ProductsReaction Rate (M^-1 s^-1)
H2O2, acidic pHOxidation to peroxynitric acidNitric acid, hydroxyl radicals3.2 × 10^2
Thiol compoundsReduction to hydroxylamineS-nitroso thiols, amines1.8 × 10^3
Transition metal ions (Fe^2+)Catalytic reductionNitric oxide, nitrogen dioxide5.7 × 10^2
Enzymatic systems (xanthine oxidase)Coupled redox cyclingSuperoxide, nitric oxide2.4 × 10^2
Photolytic conditionsPhotoinduced redox cyclingNitric oxide, nitrogen dioxide1.1 × 10^1

The redox cycling of nitroso-nitrogen in N,N-dimethyl-N'-nitroguanidine also plays a crucial role in its decomposition pathways [23]. Under thermal conditions, the compound undergoes decomposition to produce nitrous oxide (N2O), water, and various nitrogen-containing fragments [24]. This decomposition is initiated by the redox transformations of the nitroso-nitrogen, which facilitate the cleavage of key bonds within the molecule [25].

Studies on the thermal decomposition of nitroguanidine derivatives have shown that the initial step involves the reduction of the nitro group to form nitroso intermediates, which subsequently participate in redox cycling processes [26]. These processes lead to the formation of various gaseous products, including nitrous oxide, ammonia, and water, as well as solid residues containing carbon-nitrogen compounds [27].

The redox cycling of nitroso-nitrogen in N,N-dimethyl-N'-nitroguanidine is also influenced by the presence of other functional groups within the molecule [18]. The dimethylamino group, for instance, can donate electrons to the nitroso moiety, affecting its redox potential and reactivity toward various chemical species [28]. This electronic interaction creates a unique redox environment that distinguishes N,N-dimethyl-N'-nitroguanidine from other nitroguanidine derivatives [19].

Research by Wang and Shukla on the thermochemical mechanisms of nitroguanidine decomposition in aqueous solution has revealed that the redox cycling of nitrogen species plays a crucial role in the formation of various degradation products [24]. Their density functional theory investigations demonstrated that water and hydroxide ions significantly influence the redox transformations, lowering energy barriers and facilitating the conversion between different nitrogen oxidation states [25].

Thermal Degradation Mechanisms Under Varied Atmospheric Conditions

N,N-dimethyl-N'-nitroguanidine exhibits complex thermal degradation behavior that is fundamentally influenced by atmospheric conditions and temperature regimes. Based on extensive research into nitroguanidine compounds, the thermal decomposition of N,N-dimethyl-N'-nitroguanidine initiates at temperatures above 170°C [1], corresponding to its melting point range.

The primary thermal degradation mechanism follows a multi-step pathway that produces four distinct gaseous products: nitrous oxide (N₂O), ammonia (NH₃), water vapor (H₂O), and carbon dioxide (CO₂) [2] [3]. Under controlled atmospheric conditions, the decomposition proceeds through an initial formation of nitramide and cyanamide intermediates, with at least 77% of the compound following this primary degradation route [2].

The atmospheric pressure significantly influences the decomposition mechanism. Under elevated pressure conditions (2-4 MPa), the peak decomposition temperature decreases while the heat of decomposition increases [4]. At standard atmospheric pressure (0.1 MPa), the reaction follows a sigmoidal kinetic model with the equation f(α) = α^0.97 [4]. However, under high-pressure conditions, the mechanism shifts to nucleation and growth kinetics with different rate expressions [4].

Temperature-dependent product ratios represent a critical aspect of the degradation mechanism. At 200°C, the nitrous oxide to ammonia ratio is approximately 3:1, decreasing to 2.8:1 at 300°C [2]. This temperature dependence reflects the competing pathways of direct decomposition versus secondary hydrolysis reactions of intermediate polymeric products such as melamine and ammelide [2].

The atmospheric oxygen content influences the decomposition pathway through oxidative side reactions. Under inert atmospheric conditions, approximately 91% of the available oxygen from the nitroguanidine structure appears in the gaseous products [2]. The remaining oxygen is incorporated into solid residues including melamine, ammelide, and other cyclic nitrogen compounds [2].

Aqueous Phase Transformation Kinetics

The aqueous phase transformation of N,N-dimethyl-N'-nitroguanidine involves complex hydrolytic and chemical degradation processes that are highly pH-dependent and temperature-sensitive. Research on related nitroguanidine compounds indicates that aqueous transformations proceed through multiple competing pathways [5] [6].

Hydrolytic degradation kinetics follow first-order kinetics in aqueous solutions at neutral pH conditions. The compound demonstrates limited aqueous solubility due to the hydrophobic nature of the dimethyl substituents [7], which affects the overall transformation rate. The aqueous phase half-life is estimated to be significantly longer than that of unsubstituted nitroguanidine due to steric hindrance from the methyl groups .

pH-dependent transformation pathways show distinct mechanistic differences across the physiological pH range. At acidic conditions (pH 1-5), the transformation proceeds more slowly compared to neutral and basic conditions [5]. The primary degradation products in aqueous media include formaldehyde, aminoguanidine derivatives, and various nitrogen oxides [5] [6].

Temperature coefficients for aqueous transformation indicate an Arrhenius-type dependence with an estimated activation energy of 111.6-114.2 kJ/mol [9], similar to related nitroguanidine compounds. The transformation rate increases exponentially with temperature, with doubling occurring approximately every 10°C increase in the temperature range of 20-40°C.

Microbial transformation pathways have been documented for nitroguanidine compounds under reducing conditions. The primary microbial transformation product is nitrosoguanidine, which forms through cometabolic reduction processes [10]. However, further microbial reduction to aminoguanidine does not occur readily, indicating that nitrosoguanidine represents a stable endpoint for biological transformation [10].

The aqueous phase stability is influenced by the presence of dissolved oxygen, metal catalysts, and organic matter. Transition metal ions, particularly iron and copper species, can catalyze hydrolytic degradation through redox cycling mechanisms [10]. The presence of natural organic matter can either inhibit or enhance transformation rates depending on the complexation chemistry involved.

Electron Transfer Processes in Reductive Decomposition

The reductive decomposition of N,N-dimethyl-N'-nitroguanidine involves multi-electron transfer processes that follow distinct mechanistic pathways depending on the reducing environment and electron source. Electrochemical reduction studies on related nitroguanidine compounds provide fundamental insights into the electron transfer mechanisms [11] [12].

Primary electron transfer sites in the molecule include the nitro group (N-NO₂) and the guanidine nitrogen centers. The nitro group serves as the primary electron acceptor with a standard reduction potential estimated at approximately -0.4 to -0.6 V versus the standard hydrogen electrode [13]. This potential range places the compound in the moderately reducible category for environmental and biological systems.

Single-electron transfer mechanisms initiate the reductive decomposition through formation of nitro radical anion intermediates. These radical species are highly unstable and undergo rapid protonation and further reduction to form nitrosoguanidine intermediates [14] [13]. The radical anion formation is characterized by homolytic N-NO bond dissociation energies ranging from 33.0 to 34.9 kcal/mol [15].

Multi-electron reduction pathways proceed through a stepwise mechanism involving two to six electron transfers depending on the reducing conditions. Under mild reducing conditions, the primary products include nitrosoguanidine and hydroxylamine derivatives [11]. Under strongly reducing conditions, complete reduction to aminoguanidine and dimethylguanidine occurs through sequential electron transfer steps .

Catalytic electron transfer processes are facilitated by transition metal complexes and semiconductor photocatalysts. Palladium-containing catalysts demonstrate high efficiency for the reductive decomposition, with turnover frequencies exceeding 100 h⁻¹ under optimal conditions [17]. The catalyst surface interactions involve coordination of the nitro group to metal active sites, facilitating heterogeneous electron transfer [17].

Biological electron transfer mechanisms occur through enzymatic reduction systems involving nitroreductase enzymes. These flavin-dependent enzymes facilitate two-electron transfers from NADH or NADPH cofactors to the nitro group [13]. The enzymatic reduction rates are substrate-specific and depend on the electronic properties of the guanidine substituents [13].

Electrochemical reduction parameters for N,N-dimethyl-N'-nitroguanidine include a peak reduction potential at approximately -0.8 V versus silver/silver chloride in aqueous buffer systems [11]. The current-voltage characteristics show irreversible reduction behavior with diffusion-controlled kinetics at scan rates above 50 mV/s [11].

Electron transfer rate constants for the primary reduction step are estimated at 10⁴ to 10⁶ M⁻¹s⁻¹ in aqueous solutions containing appropriate electron donors [11]. These rate constants indicate rapid electron transfer kinetics that are typically not rate-limiting in overall degradation processes under reducing conditions.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.06472551 g/mol

Monoisotopic Mass

132.06472551 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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